(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(1,3-thiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
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Overview
Description
The compound (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(1,3-thiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic molecule with a unique structure. It features multiple rings and functional groups, making it a subject of interest in various fields of scientific research. This compound’s intricate architecture allows it to participate in diverse chemical reactions and exhibit unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(1,3-thiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core tricyclic structure, followed by the introduction of the thiazole ring and the carboxamide group. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance yield and purity. Additionally, the use of environmentally friendly solvents and reagents is considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(1,3-thiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(1,3-thiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide: has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development.
Industry: It is utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(1,3-thiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures with thiazole rings and carboxamide groups. Examples are:
- (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(1,3-thiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
- This compound
Uniqueness
The uniqueness of This compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H20N2O6S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(1,3-thiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
InChI |
InChI=1S/C15H20N2O6S/c1-14(2)20-7-8(21-14)10-12(23-15(3,4)22-10)19-9(7)11(18)17-13-16-5-6-24-13/h5-10,12H,1-4H3,(H,16,17,18)/t7-,8+,9+,10-,12-/m1/s1 |
InChI Key |
NVVNHYDQXQRFEH-KZFLBEFCSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)C(=O)NC4=NC=CS4)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=NC=CS4)C |
Origin of Product |
United States |
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